

Effect of pH on Mordant Red 19 fluorescence and stability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Mordant red 19**

Cat. No.: **B1208130**

[Get Quote](#)

Technical Support Center: Mordant Red 19

This technical support guide provides detailed information on the use of **Mordant Red 19** in fluorescence-based experiments, with a focus on the influence of pH on its performance and stability. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is **Mordant Red 19** and what are its primary applications?

Mordant Red 19 is a single azo class dye, also known by synonyms such as C.I. **Mordant Red 19**, C.I. 18735, Acid Chrome Red 5G, and Superchrome Red G.^{[1][2]} Its chemical formula is $C_{16}H_{12}ClN_4NaO_5S$, and its CAS number is 1934-24-3 (sodium salt).^{[1][2]} Historically, it has been used in the textile industry for dyeing fabrics, often in conjunction with a chromium mordant.^[2] In a laboratory setting, it has been successfully used as a fluorescent reagent for the sensitive determination of aluminum traces in aqueous solutions, such as hemodialysis fluids.

Q2: How does pH affect the fluorescence of **Mordant Red 19**?

Detailed studies on the intrinsic fluorescence of unbound **Mordant Red 19** across a wide pH range are not readily available in the scientific literature. However, its application in fluorimetric

analysis relies on the formation of a fluorescent complex with metal ions, a process that is highly pH-dependent.

For the well-documented analysis of aluminum, **Mordant Red 19** forms a highly fluorescent complex (Al-MR19) under acidic conditions. The optimal pH for the formation and fluorescence of this complex is 5.15. At this pH, the complex exhibits maximum fluorescence emission, allowing for sensitive quantification of aluminum. It is a common characteristic of azo dyes that their absorption and fluorescence properties are dependent on the protonation state of the molecule, which is dictated by the pH of the solution.

Q3: What are the optimal excitation and emission wavelengths for **Mordant Red 19**?

The excitation and emission wavelengths are specific to the fluorescent species being measured. For the aluminum-**Mordant Red 19** (Al-MR19) complex, the optimal wavelengths are:

- Excitation Wavelength (λ_{ex}): 478 nm
- Emission Wavelength (λ_{em}): 555 nm

It is crucial to use these specific wavelengths to achieve maximum sensitivity when measuring the Al-MR19 complex. The fluorescence of the free dye under different pH conditions is not well-characterized.

Q4: How stable are **Mordant Red 19** solutions?

The stability of **Mordant Red 19** solutions is influenced by pH, light exposure, and temperature.

- pH Stability: While specific degradation kinetics for **Mordant Red 19** across a pH range are not published, azo dyes, in general, can be susceptible to degradation under strongly acidic or alkaline conditions. For the fluorimetric analysis of aluminum, the Al-MR19 complex is noted to be very stable once formed at the optimal pH of 5.15.
- Photostability: As with many fluorescent dyes, prolonged exposure to high-intensity light can lead to photobleaching (irreversible loss of fluorescence). It is recommended to store **Mordant Red 19** solutions in the dark. Stock solutions should be kept in amber bottles or wrapped in foil.

- Storage: For short-term storage (days to weeks), solutions can be kept at 0-4°C. For long-term storage (months to years), it is recommended to store the solid dye or frozen aliquots of the stock solution at -20°C in the dark.

Quantitative Data

Due to the lack of specific data for the free **Mordant Red 19** dye, the following tables summarize the known quantitative data for its use in the fluorimetric determination of aluminum and provide a generalized overview of the expected behavior of a typical mordant azo dye.

Table 1: Spectroscopic and Experimental Parameters for the Al-**Mordant Red 19** Complex

Parameter	Value
Optimal pH for Complex Formation	5.15
Excitation Wavelength (λ_{ex})	478 nm
Emission Wavelength (λ_{em})	555 nm
Recommended Solvent	Ultrapure Water / n-propanol
Incubation Temperature	70°C
Incubation Time	60 minutes

Table 2: Generalized pH-Dependent Behavior of a Typical Mordant Azo Dye (Hypothetical)

pH Range	Expected Fluorescence Intensity	Expected Stability	Predominant Species
Strongly Acidic (pH < 3)	Potentially higher	Moderate to low	Protonated form
Weakly Acidic (pH 3-6)	Variable	Generally stable	Mixture of forms
Neutral (pH 6-8)	Potentially lower	High	Neutral/deprotonated form
Alkaline (pH > 8)	Low to negligible	Moderate to low	Deprotonated form

Disclaimer: Table 2 is a generalization based on the known behavior of other azo dyes and is for illustrative purposes only. The actual performance of **Mordant Red 19** may vary.

Experimental Protocols

Protocol: Fluorimetric Determination of Aluminum using **Mordant Red 19**

This protocol is adapted from the established method for determining trace aluminum concentrations.

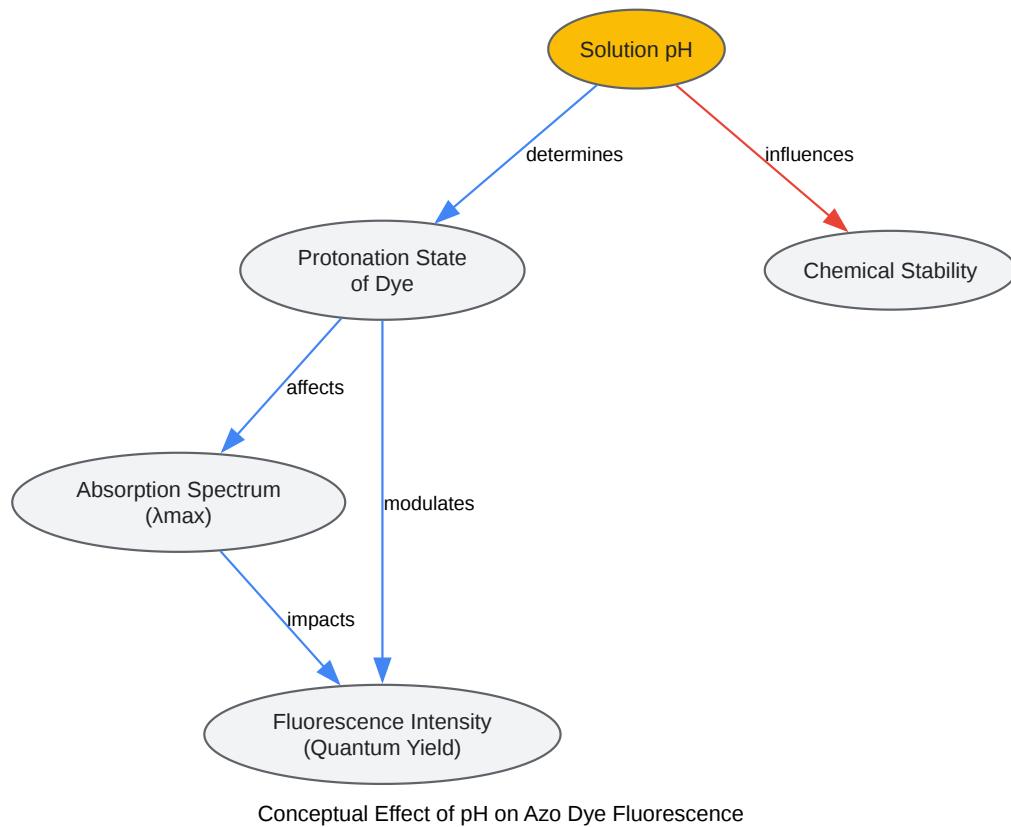
1. Reagent Preparation:

- **Mordant Red 19 (MR19) Stock Solution:** Prepare a stock solution of MR19 in n-propanol. The concentration should be optimized for the specific application (e.g., 2.5 mL of a specific stock solution for a final volume of 12.5 mL).
- **Buffer Solution (pH 5.15):** Prepare an appropriate buffer solution (e.g., acetate buffer) and adjust the pH to 5.15.
- **Aluminum Standard Solution:** Prepare a stock solution of a known aluminum concentration (e.g., 100 µg/mL) in ultrapure water.

2. Calibration Curve Preparation:

- a. In a series of suitable flasks (e.g., polypropylene), add 2.5 mL of n-propanol and 2.5 mL of the MR19 stock solution.
- b. Add ultrapure water and buffer solution (pH 5.15) to bring the volume up to the desired pre-aliquot volume.
- c. Add varying amounts of the standard aluminum solution to create a concentration series (e.g., 2-20 ppb).
- d.

Bring all solutions to the final volume with the pH 5.15 buffer solution. e. Heat the solutions at 70°C for 60 minutes to ensure complete complex formation. f. Cool the solutions to room temperature before measurement.


3. Sample Measurement: a. Prepare the unknown sample in the same manner as the calibration standards, ensuring the final pH is 5.15. b. Set the spectrofluorometer to an excitation wavelength of 478 nm and an emission wavelength of 555 nm. c. Measure the fluorescence intensity of the blank, calibration standards, and unknown samples. d. Plot the fluorescence intensity of the standards against their concentration to generate a calibration curve. e. Determine the aluminum concentration in the unknown sample by interpolating its fluorescence intensity on the calibration curve.

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for Al^{3+} detection using **Mordant Red 19**.

[Click to download full resolution via product page](#)

Caption: Relationship between pH and azo dye properties.

Troubleshooting Guide

Issue	Possible Cause(s)	Suggested Solution(s)
No or Low Fluorescence Signal	<ol style="list-style-type: none">1. Incorrect pH of the final solution.2. Incorrect excitation/emission wavelengths.3. Insufficient incubation time or temperature.4. Degradation of Mordant Red 19 stock solution.	<ol style="list-style-type: none">1. Carefully verify and adjust the pH of your final solution to the optimal value (e.g., 5.15 for AI-MR19).2. Confirm the spectrofluorometer settings are correct ($\lambda_{\text{ex}}=478\text{nm}$, $\lambda_{\text{em}}=555\text{nm}$ for AI-MR19).3. Ensure the incubation step is performed at 70°C for a full 60 minutes.4. Prepare a fresh stock solution of Mordant Red 19. Store it protected from light and at the recommended temperature.
High Background Fluorescence	<ol style="list-style-type: none">1. Contaminated glassware or cuvettes.2. Impurities in the solvent or reagents.3. Intrinsic fluorescence of the sample matrix at the measurement wavelengths.	<ol style="list-style-type: none">1. Use acid-washed glassware and high-quality quartz cuvettes.2. Use ultrapure water and high-purity solvents and reagents.3. Run a sample blank (matrix without Mordant Red 19) to quantify background signal and subtract it from your measurements.
Inconsistent or Irreproducible Results	<ol style="list-style-type: none">1. Fluctuation in pH between samples.2. Temperature variations during incubation or measurement.3. Photobleaching of the sample due to prolonged light exposure.	<ol style="list-style-type: none">1. Use a calibrated pH meter and ensure consistent buffering across all samples and standards.2. Use a calibrated water bath or incubator. Allow samples to equilibrate to room temperature before measurement.3. Minimize the exposure of samples to ambient light and the

Precipitate Forms in Solution

1. Low solubility of Mordant Red 19 in the aqueous buffer.
2. Incompatibility of sample matrix with the assay conditions.

fluorometer's excitation beam.

Measure samples promptly after preparation and cooling.

1. Ensure the concentration of n-propanol or other organic co-solvent is sufficient as per the protocol.
2. Perform a solubility test with your sample matrix. If necessary, a sample pre-treatment or dilution step may be required.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. worlddyeveristy.com [worlddyeveristy.com]
- 2. Mordant red 19 - Wikipedia [en.wikipedia.org]
- 3. To cite this document: BenchChem. [Effect of pH on Mordant Red 19 fluorescence and stability]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1208130#effect-of-ph-on-mordant-red-19-fluorescence-and-stability>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com